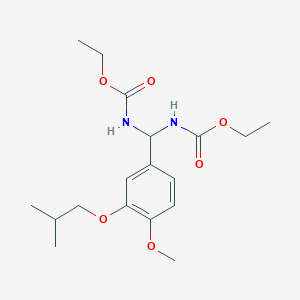

Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate

Description

Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate is an aromatic dicarbamate derivative featuring a central methylene-bridged phenyl ring substituted with isobutoxy (at position 3) and methoxy (at position 4) groups.

Properties

IUPAC Name |

ethyl N-[(ethoxycarbonylamino)-[4-methoxy-3-(2-methylpropoxy)phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6/c1-6-24-17(21)19-16(20-18(22)25-7-2)13-8-9-14(23-5)15(10-13)26-11-12(3)4/h8-10,12,16H,6-7,11H2,1-5H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYSGHJIJDVULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C1=CC(=C(C=C1)OC)OCC(C)C)NC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate typically involves the reaction of 3-isobutoxy-4-methoxybenzaldehyde with diethyl malonate in the presence of a base, such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and isobutoxy groups

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Substituted derivatives with modified functional groups

Scientific Research Applications

Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

tert-Butyl (5-Methoxypyridine-3,4-diyl)bis(methylene)dicarbamate

- Structure : Pyridine core (vs. benzene in the target compound) with methoxy substituents at positions 3 and 4, linked to tert-butyl carbamates .

- Molecular Weight : 367.44 g/mol (vs. higher/lower for the target compound depending on substituents).

- Key Differences :

- Core Heterocycle : Pyridine’s nitrogen atom introduces electron-withdrawing effects, altering reactivity compared to the electron-rich benzene ring in the target compound.

- Substituents : Lack of isobutoxy group reduces steric bulk compared to the target compound.

- Carbamate Groups : tert-butyl esters may enhance hydrolytic stability but reduce solubility in polar solvents compared to ethyl groups .

Dimethyl (Methylenebis(4,1-phenylene))dicarbamate

- Structure : Two phenyl groups linked by a methylene bridge, with dimethyl carbamates .

- Key Differences: Substituents: No alkoxy groups (e.g., isobutoxy/methoxy), leading to simpler electronic profiles. Spectroscopy: $ ^1H $-NMR aromatic protons resonate at 7.41–7.14 ppm (d6-DMSO), whereas the target compound’s isobutoxy group may upfield-shift adjacent protons due to electron-donating effects .

- Applications : Used as a model for polyurethane (PUR) adhesives, indicating relevance in polymer chemistry .

Hexamethylene Dicarbamate

- Structure : Aliphatic dicarbamate derived from hexanediamine, lacking aromaticity .

- Key Differences: Flexibility: Aliphatic backbone increases conformational flexibility vs. the rigid aromatic core of the target compound.

Tabulated Comparison of Key Properties

Research Findings and Implications

- Synthetic Challenges : Aromatic dicarbamates like the target compound may require specialized catalysts (e.g., for introducing isobutoxy groups) compared to aliphatic analogs, which are synthesized via straightforward carbonylation .

- Spectroscopic Signatures : Substituents such as isobutoxy groups can significantly alter NMR and IR profiles compared to simpler analogs, aiding structural elucidation .

- Stability and Reactivity : Ethyl carbamates balance solubility and stability, whereas tert-butyl groups enhance stability at the cost of polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.